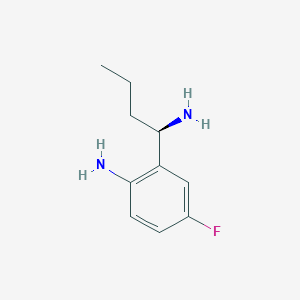
(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile: is an organic compound characterized by the presence of an amino group, a chloro-substituted methylphenyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylbenzaldehyde and an appropriate amine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as sodium cyanide or potassium carbonate.
Reaction Steps: The key steps include the formation of an imine intermediate, followed by nucleophilic addition of a cyanide ion to form the nitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups like methoxy or thiol groups.
科学研究应用
(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The chloro-substituted methylphenyl group can influence the compound’s lipophilicity and binding affinity to target proteins.
相似化合物的比较
Similar Compounds
- (3S)-3-Amino-3-(2-chlorophenyl)propanenitrile
- (3S)-3-Amino-3-(3-methylphenyl)propanenitrile
- (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile
Uniqueness
(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI 键 |
QXBDIEGLGGFSJQ-VIFPVBQESA-N |
手性 SMILES |
CC1=C(C(=CC=C1)[C@H](CC#N)N)Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C(CC#N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



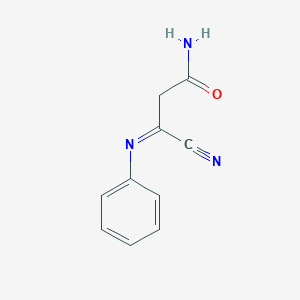
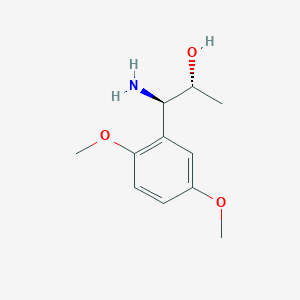
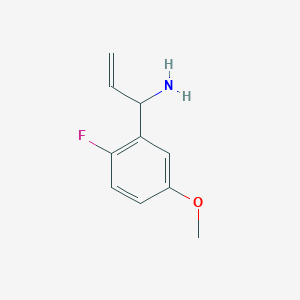
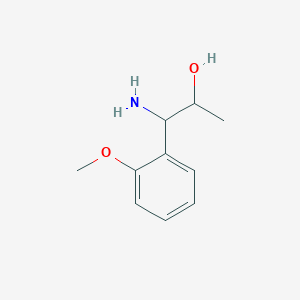
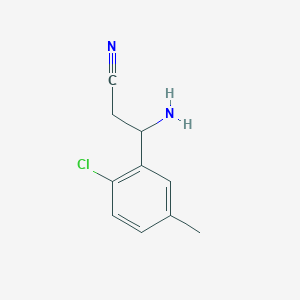
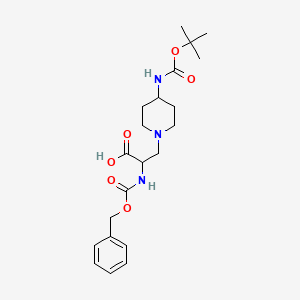
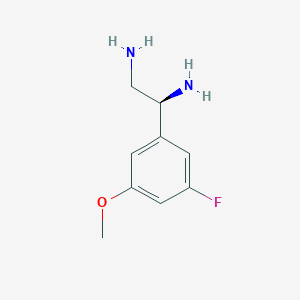
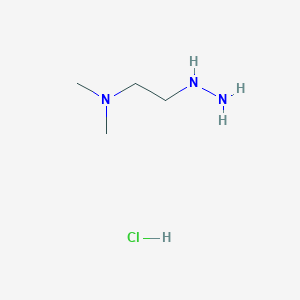
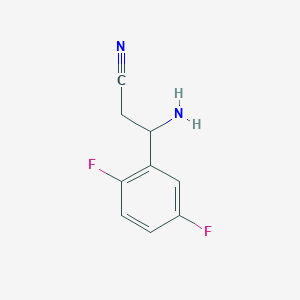
![4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)
